Acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)-
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Overview
Description
Acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)- is an organic compound with the molecular formula C10H16O2. This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)- typically involves the esterification of (2-methylcyclohexylidene)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)- undergoes several types of chemical reactions, including:
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: (2-methylcyclohexylidene)acetic acid and methanol.
Reduction: (2-methylcyclohexylidene)methanol.
Substitution: Substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects . The ester can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl methoxyacetate: Another ester with similar structural features but different functional groups.
Ethyl acetate: A common ester used in various applications, known for its pleasant odor.
Methyl butyrate: An ester with a fruity smell, used in flavorings and perfumes.
Uniqueness
Acetic acid, (2-methylcyclohexylidene)-, methyl ester, (Z)- is unique due to its specific structural configuration and the presence of the (2-methylcyclohexylidene) group, which imparts distinct chemical and physical properties compared to other esters .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl (2Z)-2-(2-methylcyclohexylidene)acetate |
InChI |
InChI=1S/C10H16O2/c1-8-5-3-4-6-9(8)7-10(11)12-2/h7-8H,3-6H2,1-2H3/b9-7- |
InChI Key |
WPQWBDMYEIECGY-CLFYSBASSA-N |
Isomeric SMILES |
CC\1CCCC/C1=C/C(=O)OC |
Canonical SMILES |
CC1CCCCC1=CC(=O)OC |
Origin of Product |
United States |
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